5-AMinoisophthalic Acid Hydrate
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Overview
Description
5-Aminoisophthalic Acid Hydrate is an organic compound with the molecular formula C8H7NO4·xH2O. It is a derivative of isophthalic acid, where an amino group is substituted at the 5-position of the benzene ring. This compound is typically found as a hydrate, meaning it contains water molecules within its crystal structure. It is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
This compound is often used as a starting material in organic synthesis , suggesting that its targets could vary depending on the specific reactions and conditions it is involved in.
Mode of Action
The mode of action of 5-Aminoisophthalic Acid Hydrate is also not clearly defined in the available resources. As a starting material in organic synthesis, its mode of action would depend on the specific reactions it undergoes. The presence of the amino group (-NH2) and carboxylic acid groups (-COOH) in its structure suggest that it can participate in various types of reactions, including condensation and polymerization .
Result of Action
Given its use as a starting material in organic synthesis, the results of its action would likely depend on the specific reactions it is involved in and the resulting compounds synthesized .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other reactants or catalysts. For instance, it is recommended to store the compound at 0-8°C , suggesting that its stability could be affected by temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aminoisophthalic Acid Hydrate can be synthesized from 5-nitroisophthalic acid through a reduction reaction. The process involves adding water and sodium carbonate into a reactor, mixing, heating, and dissolving the mixture. After complete dissolution, 5-nitroisophthalic acid is added and dissolved. A water solution of sodium disulfide is then added to the mixture at a temperature of 90 to 98°C, followed by refluxing and reacting for 2.5-3 hours. The reaction mixture is then filtered, and the filtrate is acidified with concentrated hydrochloric acid until the pH reaches 3-3.5. The product is then cooled, filtered, washed with cold water, and dried to obtain 5-aminoisophthalic acid as a whitish crystal powder .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-Aminoisophthalic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 5-aminoisophthalic acid.
Reduction: Derivatives with different functional groups, such as hydroxyl or alkyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Aminoisophthalic Acid Hydrate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Utilized as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Isophthalic Acid: Lacks the amino group, making it less reactive in certain chemical reactions.
Terephthalic Acid: Has a different substitution pattern, affecting its chemical properties and reactivity.
Phthalic Acid: Similar structure but with different substitution positions, leading to different reactivity and applications.
Uniqueness
5-Aminoisophthalic Acid Hydrate is unique due to the presence of both amino and carboxyl groups, allowing it to participate in a wide range of chemical reactions. Its hydrate form also provides additional stability and solubility, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
5-aminobenzene-1,3-dicarboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.H2O/c9-6-2-4(7(10)11)1-5(3-6)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTAIJSVIRWYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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